Tapi-1

ADAM17 inhibition Serum stability Ex vivo assays

TAPI-1 (CAS 171235-71-5) is a serum-stable ADAM17/TACE inhibitor with superior stability over TAPI-0, essential for ex vivo organ culture, tissue slice experiments, and extended cell assays requiring prolonged activity in biological fluids. Unlike Marimastat or Batimastat, TAPI-1 uniquely blocks ADAM17-mediated SARS-CoV-2 spike S2′-activation, establishing it as the benchmark tool for coronavirus entry studies. Validated for blocking shedding of TNF-α, p60/p80 TNF receptors, and IL-6R in monocytic cells with defined IC50 values; nanomolar potency against TACE-dependent constitutive APP release (IC50 920 nM). Procure high-purity TAPI-1 to ensure reproducible, mechanism-specific ADAM17 research.

Molecular Formula C26H37N5O5
Molecular Weight 499.6 g/mol
Cat. No. B10788221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTapi-1
Molecular FormulaC26H37N5O5
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN
InChIInChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21?,22-/m0/s1
InChIKeyAWNBSWDIOCXWJW-OWHMDLSXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAPI-1: A Distinct TACE/ADAM17 Inhibitor for Cell Surface Protein Shedding Studies


TAPI-1 (TNF-α Protease Inhibitor-1; CAS 171235-71-5) is a hydroxamate-based small molecule inhibitor of tumor necrosis factor-α converting enzyme (TACE; also known as ADAM17) and matrix metalloproteinases (MMPs) . Structurally, it is an analog of TAPI-0 with an aminoethyl addition at the alanyl group, which confers enhanced stability in biological matrices [1]. TAPI-1 prevents the proteolytic shedding of several cell surface proteins, including TNF-α, IL-6 receptor, and p60/p80 TNF receptors, making it a critical tool for investigating ectodomain shedding mechanisms .

Why TAPI-1 Cannot Be Simply Substituted with Other TACE/MMP Inhibitors


Broad-spectrum MMP inhibitors (e.g., Marimastat, Batimastat) and even structurally related analogs like TAPI-0 exhibit critical differences in serum stability, selectivity profile, and functional effects on specific shedding events. These differences are not interchangeable; for instance, TAPI-1 uniquely prevents SARS-CoV-2 spike protein S2′-activation in direct comparative studies, whereas Marimastat and Batimastat fail to do so [1]. Furthermore, TAPI-1 demonstrates distinct stability advantages over TAPI-0 in serum, directly impacting its utility in ex vivo and in vivo applications . Substituting TAPI-1 with a less stable or functionally divergent analog risks experimental failure and misinterpretation of ADAM17-mediated shedding pathways.

Quantitative Differentiation of TAPI-1 from Structural Analogs and Class Inhibitors


Enhanced Serum Stability Over Structural Analog TAPI-0

TAPI-1 is a structural analog of TAPI-0, but it demonstrates superior stability in serum . This is a critical differentiator for studies requiring extended incubation in biological fluids or in vivo administration.

ADAM17 inhibition Serum stability Ex vivo assays

Unique Inhibition of SARS-CoV-2 Spike Protein S2′-Activation Versus Marimastat and Batimastat

In a direct comparative study assessing the proteolytic activation of the SARS-CoV-2 spike protein, TAPI-1 (20 μM) uniquely prevented the formation of the S2′ fragment, a key step in viral fusion. In contrast, the broad-spectrum MMP inhibitors Marimastat (20 μM) and Batimastat (20 μM) failed to block this cleavage event [1].

SARS-CoV-2 Spike protein shedding ADAM17

Broad MMP Inhibitory Profile with Distinct ADAM17 Selectivity Window

While TAPI-1 is a potent ADAM17 inhibitor, it also inhibits a range of MMPs. Its selectivity profile differs significantly from the highly selective ADAM17 inhibitor KP-457, which exhibits an IC50 of 11.1 nM for ADAM17 and >67-fold selectivity over ADAM10 [1]. TAPI-1's broader MMP inhibition may be advantageous in certain inflammatory contexts where dual TACE/MMP blockade is desired.

MMP inhibition Selectivity profile ADAM17

Potent Inhibition of Constitutive and Stimulated sAPPα Release in HEK-293 Cells

TAPI-1 demonstrates potent inhibition of soluble APPα (sAPPα) release in HEK-293 cells. It blocks constitutive sAPPα release with an IC50 of 8.09 μM and muscarinic receptor-stimulated release with an IC50 of 3.61 μM . This dual inhibitory profile is a key functional characteristic for studies on amyloid precursor protein (APP) processing.

APP shedding Alzheimer's disease sAPPα

Inhibition of TACE-Dependent Constitutive APP(695) Release at Nanomolar Potency

TAPI-1 blocks the TACE-dependent constitutive release of co-transfected APP(695) with an IC50 of 920 nM . This nanomolar potency highlights its effectiveness in cellular models of APP shedding, a process implicated in amyloid-β generation.

APP processing TACE inhibition Nanomolar potency

Optimal Applications of TAPI-1 in Scientific and Preclinical Research


SARS-CoV-2 Spike Protein Shedding and Viral Entry Studies

Based on direct comparative evidence showing TAPI-1 uniquely inhibits ADAM17-mediated S2′-activation of the SARS-CoV-2 spike protein (unlike Marimastat or Batimastat), TAPI-1 is the preferred tool for investigating the role of host ADAM17 in coronavirus entry and pathogenesis [1].

Ex Vivo Tissue or Long-Term Cell Culture Experiments Requiring Serum Stability

TAPI-1's enhanced serum stability over its analog TAPI-0 makes it the superior choice for ex vivo organ culture, tissue slice experiments, or extended cell culture assays where prolonged inhibitor activity in biological fluids is essential for data reproducibility [1].

Investigations of TNF-α and IL-6 Receptor Shedding in Inflammatory Models

TAPI-1 is a well-validated inhibitor for blocking the shedding of pro-inflammatory mediators TNF-α, p60/p80 TNF receptors, and IL-6R in monocytic cell lines and primary human monocytes, with IC50 values established for both constitutive and stimulated release [1].

Amyloid Precursor Protein (APP) Processing and Alzheimer's Disease Research

With nanomolar potency against TACE-dependent constitutive APP(695) release (IC50 = 920 nM) and defined IC50 values for sAPPα release (3.61–8.09 μM), TAPI-1 is a benchmark tool for dissecting ADAM17's role in APP metabolism and its implications for Alzheimer's disease [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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